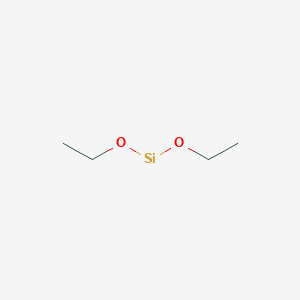

Diethoxysilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethoxysilane is an organosilicon compound with the chemical formula ( \text{C}4\text{H}{12}\text{O}_2\text{Si} ). It is a colorless, volatile liquid that is primarily used as a precursor in the synthesis of other silicon-containing compounds. This compound is known for its reactivity and is often utilized in various chemical processes, including the production of siloxanes and silicones.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diethoxysilane can be synthesized through the disproportionation of triethoxysilane. This reaction is typically carried out in a fixed-bed flow reactor over heat-treated calcium hydroxide at temperatures ranging from 473 to 773 K. The reaction proceeds to produce this compound and tetraethoxysilane .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting tetraalkoxysilane with Grignard reagents. The process involves the formation of a mono-organo-tri-alkoxysilane intermediate, which is then chlorinated and further reacted with another Grignard reagent to yield this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Diethoxysilane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form silanes.

Substitution: this compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and organometallic compounds are employed.

Major Products:

Oxidation: Silanols and siloxanes.

Reduction: Silanes.

Substitution: Various organosilicon compounds depending on the substituent introduced.

Applications De Recherche Scientifique

Materials Science Applications

1.1 Surface Modification and Coatings

Diethoxysilane compounds are widely used as coupling agents to enhance adhesion between organic and inorganic materials. They facilitate the formation of siloxane bonds upon hydrolysis, which improves the mechanical properties and durability of coatings, adhesives, and sealants. For instance, dibutyl(diethoxy)silane has been utilized to enhance the adhesion properties of polymeric materials in various industrial applications .

1.2 Production of Aerogels

Research has demonstrated that diethoxysilanes can be used in the synthesis of advanced aerogels, particularly graphene aerogels. These materials exhibit exceptional elasticity and thermal insulation properties, making them suitable for applications in automotive and aerospace industries . The ability to modify the surface properties of aerogels using diethoxysilanes enhances their functionality in filtration and as sensors .

Biomedical Applications

2.1 Drug Delivery Systems

This compound compounds have shown promise in the development of drug delivery systems. For example, 3-Aminopropyl(diethoxy)methylsilane has been employed to modify porous hollow organosilica particles, enhancing their stability and functionality for biosensing and drug delivery applications . This modification process significantly improves the performance of these systems in biomedical applications.

2.2 Surface Modification for Biological Assays

In biological research, diethoxysilanes are utilized for surface modification to facilitate the immobilization of biomolecules for assays. This capability is crucial for developing sensitive detection methods in diagnostics . The biocompatibility of these compounds further supports their use in medical devices and therapeutic applications.

Environmental Applications

3.1 Membrane-Based Separation Technologies

Diethoxysilanes play a critical role in improving gas-separation properties in mixed-matrix membranes. Research indicates that utilizing 3-Aminopropyl(diethoxy)methylsilane for surface modification of zeolite membranes enhances their efficiency in gas separation processes, which is vital for environmental purification technologies .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Al-Khafaji et al., 2022 | Drug Delivery Systems | Demonstrated enhanced stability and functionality of organosilica particles modified with this compound for biosensing applications. |

| Zu et al., 2019 | Aerogel Production | Showed that diethoxysilanes can produce multifunctional graphene aerogels with superior thermal insulation properties suitable for automotive uses. |

| Esmaeili et al., 2019 | Membrane Technology | Improved gas-separation efficiency through zeolite surface modification with this compound, addressing challenges in environmental purification processes. |

Mécanisme D'action

The mechanism of action of diethoxysilane involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, this compound forms silanols, which can further condense to form siloxane bonds. This process is crucial in the formation of silicon-based polymers and materials. The molecular targets include hydroxyl groups on surfaces, leading to the formation of stable silicon-oxygen bonds .

Comparaison Avec Des Composés Similaires

Dimethoxysilane: Similar to diethoxysilane but with methoxy groups instead of ethoxy groups.

Triethoxysilane: Contains three ethoxy groups and is used in similar applications.

Tetraethoxysilane: Used as a precursor in the production of silica and other silicon-based materials.

Uniqueness of this compound: this compound is unique due to its specific reactivity and the ability to form linear siloxane structures, making it valuable in the synthesis of one-dimensional silicon-based polymers. Its volatility and reactivity also make it suitable for applications in the semiconductor industry .

Activité Biologique

Diethoxysilane, a silane compound characterized by the presence of two ethoxy groups attached to silicon, has garnered attention in various fields, particularly in materials science and biomedical applications. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

This compound (C4H10O2Si) is a versatile organosilicon compound that undergoes hydrolysis and condensation reactions to form siloxane networks. The hydrolysis of this compound is a critical step in its application as it leads to the formation of silanol groups, which can further condense to create siloxane bonds. This process is pivotal in various applications, including coatings and adhesives.

The general reaction mechanism can be summarized as follows:

-

Hydrolysis :

Si OR 2+2H2O→Si OH 2+2ROHwhere R is an ethyl group.

-

Condensation :

Si OH 2+Si OH 2→Si O Si+H2O

This dual reactivity allows this compound to form stable polymeric structures that exhibit various biological properties.

1. Biomedical Applications

This compound has been explored for its potential in biomedical applications, particularly in drug delivery systems and tissue engineering. Its ability to form biocompatible siloxane networks makes it suitable for creating scaffolds that support cell growth and tissue regeneration.

- Case Study : Research has shown that this compound-based scaffolds can enhance cell adhesion and proliferation due to their surface properties. A study demonstrated that mesenchymal stem cells exhibited improved attachment and growth on surfaces modified with this compound compared to unmodified controls .

2. Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound when used in conjunction with metal nanoparticles. The incorporation of silver nanoparticles into this compound matrices has been shown to enhance antimicrobial activity against various pathogens.

- Research Findings : A study reported that cotton fabrics treated with a this compound-silver nanoparticle composite exhibited significant antibacterial activity against E. coli and S. aureus, suggesting potential applications in medical textiles .

Toxicity and Safety Profile

This compound is considered less toxic than other silanes due to the non-toxic byproduct (ethanol) generated during its polymerization process. This aspect is particularly advantageous in applications requiring biocompatibility, such as coatings for medical devices .

Comparative Analysis of Silanes

The following table summarizes the key biological properties of this compound compared to other common silanes:

| Property | This compound | Trimethoxysilane | Aminopropyltriethoxysilane |

|---|---|---|---|

| Biocompatibility | High | Moderate | High |

| Antimicrobial Activity | Moderate | Low | High |

| Toxicity | Low | Moderate | Low |

| Hydrolysis Rate | Moderate | Fast | Slow |

Propriétés

Numéro CAS |

18165-68-9 |

|---|---|

Formule moléculaire |

C4H12O2Si |

Poids moléculaire |

120.22 g/mol |

Nom IUPAC |

diethoxysilane |

InChI |

InChI=1S/C4H12O2Si/c1-3-5-7-6-4-2/h3-4,7H2,1-2H3 |

Clé InChI |

ZXPDYFSTVHQQOI-UHFFFAOYSA-N |

SMILES |

CCO[Si]OCC |

SMILES canonique |

CCO[SiH2]OCC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.